N-(2-phenylethyl)heptan-1-amine
Description
Properties
Molecular Formula |
C15H25N |
|---|---|
Molecular Weight |
219.37 g/mol |
IUPAC Name |
N-(2-phenylethyl)heptan-1-amine |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-9-13-16-14-12-15-10-7-6-8-11-15/h6-8,10-11,16H,2-5,9,12-14H2,1H3 |
InChI Key |
ZEFGKRMWGUVWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Stoichiometry: Heptanal (1.0 equiv), phenethylamine (1.2 equiv), sodium cyanoborohydride (NaBH₃CN, 1.5 equiv).
-
Solvent System: Methanol (MeOH) with catalytic acetic acid (AcOH) to stabilize the imine intermediate.
-
Temperature and Duration: Room temperature (25°C) for 12–24 hours under nitrogen atmosphere.
-
Workup: Extraction with dichloromethane (DCM), neutralization with aqueous NaHCO₃, and purification via silica gel chromatography.
Yield: 65–75% (estimated from analogous reactions).
Mechanistic Insight:
The acidic environment protonates the carbonyl oxygen of heptanal, facilitating nucleophilic attack by phenethylamine to form a hemiaminal. Dehydration generates the imine, which is reduced by NaBH₃CN via a polar mechanism, selectively transferring hydride to the electrophilic carbon.
Advantages:
-
Avoids alkyl halides, reducing toxicity concerns.
-
Single-step process with moderate yields.
Limitations:
-
Requires strict moisture control to prevent NaBH₃CN decomposition.
-
Competing over-reduction may necessitate chromatographic purification.
Alkylation of Phenethylamine with 1-Bromoheptane
Direct alkylation employs 1-bromoheptane as the electrophile, reacting with phenethylamine in a nucleophilic substitution (SN2). Excess amine suppresses di-alkylation, though elimination byproducts remain a challenge.
Procedural Details
-
Stoichiometric Ratio: Phenethylamine (5.0 equiv), 1-bromoheptane (1.0 equiv).
-
Base and Solvent: Potassium carbonate (K₂CO₃, 2.0 equiv) in dimethylformamide (DMF) at 80°C for 24–48 hours.
-
Isolation: Aqueous workup followed by vacuum distillation or column chromatography.
Yield: 50–60% (based on analogous SN2 reactions).
Side Reactions:
-
Hofmann Elimination: Base-induced dehydrohalogenation of 1-bromoheptane generates 1-heptene.
-
Quaternary Salt Formation: Excess alkylation yields N,N-di(heptyl)-2-phenylethanaminium bromide, necessitating careful stoichiometric control.
Optimization Strategies:
-
Phase-Transfer Catalysis: Adding tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems.
-
Microwave Assistance: Reducing reaction time to 2–4 hours while maintaining yield.
Acylation-Reduction Approach
This two-step method involves acylation of phenethylamine followed by LiAlH₄-mediated reduction of the resultant amide.
Step 1: Acylation to N-(2-Phenylethyl)heptanamide
Step 2: Amide Reduction
-
Reduction Protocol: LiAlH₄ (2.0 equiv) in tetrahydrofuran (THF) under reflux (66°C) for 6–8 hours.
-
Quenching and Isolation: Careful addition of H₂O and Na₂SO₄, followed by DCM extraction and rotary evaporation.
Overall Yield: 70–80% (reported for analogous amide reductions).
Critical Considerations:
-
Anhydrous Conditions: LiAlH₄ reactivity demands rigorous exclusion of moisture.
-
Side Products: Over-reduction to tertiary amines is negligible due to the stability of secondary amides.
Gabriel Synthesis with Phthalimide Protection
Adapted for secondary amines, this method involves alkylation of phthalimide-protected heptylamine followed by deprotection and phenethylation.
Synthetic Pathway
-
Phthalimide Alkylation:
-
Deprotection and Phenethylation:
Yield: 55–65% (estimated from similar protocols).
Advantages:
-
Eliminates polyalkylation byproducts.
-
Phthalimide acts as a directing group, enhancing regioselectivity.
Drawbacks:
-
Multi-step synthesis increases time and cost.
-
Hydrazine, used in deprotection, is highly toxic.
Comparative Analysis and Industrial Viability
A systematic comparison of the four methods (Table 1) highlights trade-offs between yield, complexity, and practicality.
Table 1: Efficiency and Practicality of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Operational Challenge |
|---|---|---|---|---|
| Reductive Amination | 65–75 | 90–95 | One-pot synthesis | Cyanoborohydride handling |
| Alkylation | 50–60 | 80–85 | Cost-effective reagents | Byproduct mitigation |
| Acylation-Reduction | 70–80 | 95–98 | High selectivity | Moisture-sensitive steps |
| Gabriel Synthesis | 55–65 | 85–90 | No over-alkylation | Multi-step complexity |
Industrial Preference: The acylation-reduction method is favored for its high yield and scalability, despite requiring anhydrous conditions.
Academic Utility: Reductive amination’s simplicity makes it ideal for small-scale exploratory syntheses.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing N-(2-phenylethyl)heptan-1-amine, and how can reaction conditions be optimized for reproducibility?
- Methodology : The alkylation of heptan-1-amine with 2-phenylethyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate) is a common approach. Reaction optimization should focus on solvent selection (e.g., THF or DMF), temperature (50–80°C), and stoichiometric ratios (amine:alkylating agent = 1:1.2). Monitoring via TLC or GC-MS ensures completion, while purification via column chromatography or recrystallization improves purity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR : - and -NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the phenyl group, methylene protons adjacent to N at δ 2.5–3.0 ppm).
- Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) to confirm molecular ion [M+H] and fragmentation patterns.
- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C=C aromatic) .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
- Methodology :
- Enzyme Inhibition : Screen against monoamine oxidases (MAOs) or neurotransmitter receptors using fluorometric or radioligand binding assays.
- Cytotoxicity : MTT assay in neuronal cell lines (e.g., SH-SY5Y) to assess safety thresholds.
- Permeability : Blood-brain barrier (BBB) penetration via PAMPA-BBB model .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields during the alkylation of heptan-1-amine with 2-phenylethyl chloride?
- Methodology : Investigate variables such as:
- Base strength : Stronger bases (e.g., NaH vs. KCO) may improve deprotonation but risk side reactions.
- Solvent polarity : Polar aprotic solvents enhance nucleophilicity but may stabilize competing elimination pathways.
- Byproduct analysis : Use LC-MS to identify impurities (e.g., tertiary amine byproducts from over-alkylation) and adjust stoichiometry or reaction time .
Q. What advanced analytical strategies are employed to detect trace impurities or degradation products in this compound?
- Methodology :
- HPLC-DAD/ELSD : Quantify impurities using reverse-phase chromatography with diode-array detection.
- Stability Studies : Accelerated degradation under heat (40–60°C) or UV light to identify photolytic byproducts.
- Nitrosamine Risk : Assess nitrosating agents (e.g., nitrites) in raw materials via LC-MS/MS; apply EMA guidelines for impurity thresholds .
Q. How can computational chemistry aid in predicting the physicochemical properties and receptor interactions of this compound?
- Methodology :
- Molecular Dynamics (MD) : Simulate BBB permeability using logP and polar surface area calculations.
- Docking Studies : Model interactions with serotonin or dopamine receptors (e.g., 5-HT or D) using AutoDock Vina.
- QSAR : Corrogate structural features (e.g., alkyl chain length, phenyl substitution) with activity data to refine analogs .
Q. What strategies mitigate the risk of N-nitrosamine formation in APIs containing this compound derivatives?
- Methodology :
- Supplier Audits : Use questionnaires to assess nitrosating agents (e.g., nitrites) in raw materials and manufacturing processes.
- Process Controls : Add antioxidants (e.g., ascorbic acid) or avoid amine-nitrite combinations during synthesis.
- Analytical Monitoring : Implement LC-HRMS for trace nitrosamine detection (LOQ < 1 ppm) per ICH M7(R2) guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
